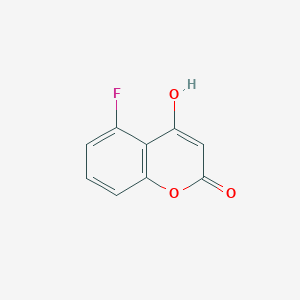
5-Fluoro-4-hydroxy-2H-chromen-2-one
描述
5-Fluoro-4-hydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, which are derivatives of coumarin This compound is characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 4-position of the chromen-2-one structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydroxy-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and a fluorinating agent.
Fluorination Reaction: The fluorination of 4-hydroxycoumarin is carried out using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is typically conducted under anhydrous conditions and at low temperatures to ensure selectivity and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes can be employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Automation and Control: Advanced automation and control systems are used to ensure consistent product quality and efficient use of resources.
化学反应分析
Types of Reactions
5-Fluoro-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone, resulting in the formation of 5-Fluoro-4-oxo-2H-chromen-2-one.
Reduction: The compound can undergo reduction reactions to form 5-Fluoro-4-hydroxy-2H-chroman-2-one.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-Fluoro-4-oxo-2H-chromen-2-one.
Reduction: 5-Fluoro-4-hydroxy-2H-chroman-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Fluoro-4-hydroxy-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
作用机制
The mechanism of action of 5-Fluoro-4-hydroxy-2H-chromen-2-one involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence pathways related to inflammation, cell proliferation, and apoptosis.
Binding Interactions: The fluorine atom and hydroxyl group play crucial roles in the binding interactions with target molecules, enhancing the compound’s efficacy and selectivity.
相似化合物的比较
Similar Compounds
4-Hydroxycoumarin: Lacks the fluorine atom at the 5-position.
5-Fluoro-2H-chromen-2-one: Lacks the hydroxyl group at the 4-position.
4-Hydroxy-2H-chromen-2-one: Lacks the fluorine atom at the 5-position.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom at the 5-position enhances the compound’s stability and biological activity.
Hydroxyl Group: The hydroxyl group at the 4-position contributes to the compound’s reactivity and potential for further functionalization.
属性
IUPAC Name |
5-fluoro-4-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDOIYLPXZMHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CC(=O)O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Fluoro-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]benzonitrile](/img/structure/B2678645.png)
![Methyl 2-amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2678646.png)
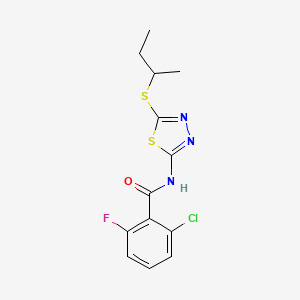

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2678651.png)
![5-{[(2,4-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2678652.png)
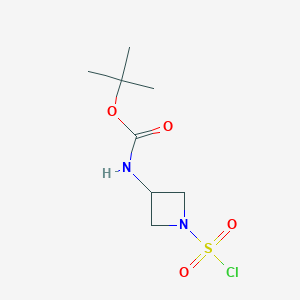
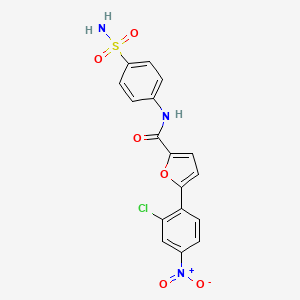
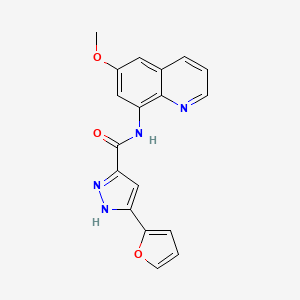
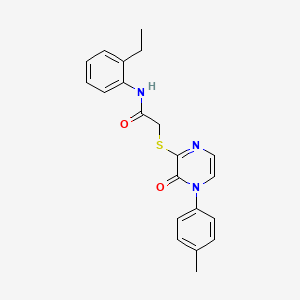
![2,4-dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide](/img/structure/B2678659.png)
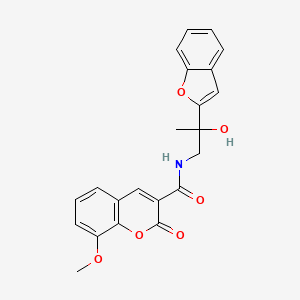
![(E)-3-((2,5-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2678661.png)
![4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2678663.png)
